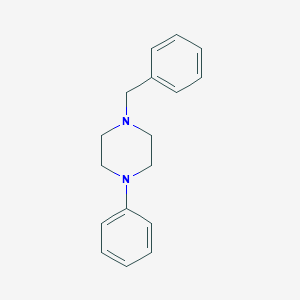

1-Benzyl-4-phenylpiperazine

Description

BenchChem offers high-quality 1-Benzyl-4-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333529 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-46-2 | |

| Record name | 1-benzyl-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 1-Benzyl-4-phenylpiperazine

Executive Summary: This document provides a comprehensive technical overview of 1-Benzyl-4-phenylpiperazine, a substituted piperazine derivative. It is intended for researchers, scientists, and professionals in drug development. The guide covers the core physicochemical properties, a plausible synthetic route, and projected pharmacological and metabolic profiles based on data from structurally related compounds. Due to a notable scarcity of specific experimental data for 1-Benzyl-4-phenylpiperazine in scientific literature, this guide contextualizes its potential characteristics by referencing the broader class of phenylpiperazine and benzylpiperazine analogues. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity.

Physicochemical Properties

1-Benzyl-4-phenylpiperazine is a chemical compound belonging to the piperazine class. Its fundamental properties have been compiled from established chemical databases.

Table 1: Core Chemical and Physical Properties of 1-Benzyl-4-phenylpiperazine

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-phenylpiperazine | |

| Molecular Formula | C₁₇H₂₀N₂ | |

| Molecular Weight | 252.35 g/mol | |

| CAS Number | 3074-46-2 | |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3 | |

| InChIKey | VEJWDLHOLWGRLH-UHFFFAOYSA-N | |

| Monoisotopic Mass | 252.162648646 Da |

Synthesis and Characterization

While specific literature detailing the synthesis of 1-Benzyl-4-phenylpiperazine is limited, a standard and effective method for creating such N-substituted piperazines is through direct N-alkylation.

General Synthetic Approach

The synthesis can be achieved by the direct N-alkylation of 1-phenylpiperazine with a benzyl halide, such as benzyl chloride or benzyl bromide.[1] The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the acid formed during the reaction.[1]

Caption: General workflow for the synthesis of 1-Benzyl-4-phenylpiperazine.

Analytical Characterization Methods

For the identification and characterization of piperazine derivatives, several analytical techniques are commonly employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for identifying the parent compound and its metabolites in biological samples like urine.[2] The sample typically undergoes hydrolysis, extraction, and derivatization (e.g., acetylation) before analysis.[2]

-

Thin-Layer Chromatography (TLC): A screening technique used for the separation and preliminary identification of piperazine compounds. Visualization is often achieved using an acidified iodoplatinate solution.[3]

Projected Pharmacology

Predicted Mechanism of Action

Piperazine derivatives typically function as monoamine releasing agents and reuptake inhibitors, potentiating neurotransmission of dopamine, norepinephrine, and serotonin.[4] This action is achieved by reversing the direction of monoamine transporters (DAT, NET, and SERT), causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[6] The benzylpiperazine (BZP) class, for instance, often shows a greater effect on dopamine and norepinephrine systems, while phenylpiperazine analogues can have more pronounced serotonergic activity.[5][7]

Caption: Projected mechanism of action as a monoamine releasing agent.

Receptor Binding Profile

A comprehensive receptor binding profile for 1-Benzyl-4-phenylpiperazine is not available. However, related N-phenylpiperazine derivatives are known to bind to α-adrenergic and serotonergic receptors.[8][9] For context, the binding affinities of some related compounds are presented below.

Table 2: Receptor Binding Affinities of Structurally Related Piperazine Analogs

| Compound | Receptor | Ki (nM) | Source |

| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide | Human 5-HT₇ | 0.8 | [10] |

| Human 5-HT₁ₐ | 503 | [10] | |

| Human D₂ | 161 | [10] | |

| 1-Phenylpiperazine | Rat 5-HT₁ₐ | 380 |

Metabolism and Toxicology

Projected Metabolic Pathways

The metabolism of piperazine-based drugs is primarily handled by the cytochrome P450 (CYP) enzyme system in the liver.[11] For benzylpiperazine (BZP), the main metabolic pathways involve hydroxylation of the aromatic rings and N-dealkylation, catalyzed by enzymes such as CYP2D6, CYP1A2, and CYP3A4.[4][7][12] The resulting metabolites can then undergo Phase II conjugation (e.g., glucuronidation or sulfation) before excretion.[11]

Caption: A generalized metabolic pathway for piperazine derivatives.

Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Benzyl-4-phenylpiperazine is associated with several hazards.

Table 3: GHS Hazard Classification for 1-Benzyl-4-phenylpiperazine

| Hazard Code | Hazard Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H318 | Causes serious eye damage | Serious eye damage/eye irritation |

Source:[13]

Clinical toxicological data is unavailable. For related piperazine stimulants, adverse effects are typically sympathomimetic, including agitation, anxiety, palpitations, confusion, and seizures.[4][7]

Representative Experimental Protocols

The following protocols are representative of methods used to characterize piperazine derivatives and can be adapted for the study of 1-Benzyl-4-phenylpiperazine.

Protocol: Radioligand Receptor Binding Assay

This protocol is adapted from methodologies used to determine the binding affinity of ligands for specific receptors, such as the 5-HT₇ receptor.[10]

-

Membrane Preparation: Prepare membrane homogenates from cells expressing the receptor of interest (e.g., HEK293 cells with cloned human 5-HT₇ receptors).

-

Incubation: Incubate a small amount of membrane protein (e.g., 5 µg) in a binding buffer (e.g., 50 mmol/L Tris-HCl, 4 mmol/L MgCl₂) with a specific radioligand (e.g., [³H]-SB-269970).

-

Competition: Perform incubations with increasing concentrations of the test compound (1-Benzyl-4-phenylpiperazine) to displace the radioligand.

-

Nonspecific Binding: Determine nonspecific binding in parallel incubations using a high concentration of a known non-radiolabeled ligand (e.g., 25 µmol/L clozapine).[10]

-

Separation: After incubation (e.g., 60 min at 37°C), rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

-

Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) value by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand receptor binding assay.

Protocol: In Vitro CYP Inhibition Assay

This protocol is based on methods used to assess the potential of piperazine compounds to inhibit major Cytochrome P450 isoenzymes.[4][12]

-

System Preparation: Use pooled human liver microsomes as the source of CYP enzymes.

-

Incubation Mixture: Prepare an incubation mixture containing microsomes, a specific probe substrate for the CYP isoenzyme of interest (e.g., dextromethorphan for CYP2D6), and the necessary cofactor (NADPH).[4]

-

Inhibition Test: Add varying concentrations of the test compound (1-Benzyl-4-phenylpiperazine) to the incubation mixture.

-

Controls: Run parallel incubations: a negative control (no inhibitor) and a positive control (a known potent inhibitor for that isoenzyme, e.g., quinidine for CYP2D6).[12]

-

Reaction: Initiate the metabolic reaction by adding NADPH and incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

-

Data Analysis: Determine the percent inhibition of enzyme activity caused by the test compound relative to the negative control. Calculate the IC₅₀ value.

Conclusion

1-Benzyl-4-phenylpiperazine is a defined chemical entity with known physicochemical properties. However, there is a significant lack of published experimental data regarding its specific synthesis, pharmacology, metabolism, and toxicology. Based on its structural similarity to other benzyl- and phenylpiperazine derivatives, it is projected to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems. The provided synthesis and analytical protocols offer a framework for future research, which is essential to fully elucidate the compound's pharmacological profile and to accurately assess its potential for therapeutic applications or abuse.

References

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 7. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-Benzyl-4-phenylpiperazine | C17H20N2 | CID 511484 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-phenylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the primary synthesis pathways for 1-benzyl-4-phenylpiperazine, a significant scaffold in medicinal chemistry. The document details three core synthetic strategies: N-alkylation, reductive amination, and Buchwald-Hartwig amination. Each section includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

1-Benzyl-4-phenylpiperazine is a disubstituted piperazine derivative that serves as a crucial building block in the development of various centrally active agents. The piperazine moiety is a privileged scaffold in drug discovery, and its N-aryl and N-benzyl substitutions can significantly influence the pharmacological profile of the resulting compounds. This guide is intended for researchers and professionals in drug development, offering a detailed overview of the most common and effective methods for the synthesis of this versatile intermediate.

Compound Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 252.35 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-benzyl-4-phenylpiperazine | --INVALID-LINK-- |

| CAS Number | 3074-46-2 | --INVALID-LINK-- |

Synthesis Pathways

Three primary synthetic routes to 1-benzyl-4-phenylpiperazine are discussed, each with its own set of advantages and considerations regarding starting materials, reaction conditions, and scalability.

Pathway 1: N-Alkylation of 1-Phenylpiperazine

This is a direct and often high-yielding approach involving the nucleophilic substitution of a benzyl halide with 1-phenylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.

Experimental Protocol:

-

To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (1.5-2.0 eq) like potassium carbonate or triethylamine.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a temperature between 60-80°C and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-phenylpiperazine.

Quantitative Data (N-Alkylation):

| Reactant A | Reactant B | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Phenylpiperazine | Benzyl Chloride | K₂CO₃ | Acetonitrile | 80 | 6 | ~85-95 |

| 1-Phenylpiperazine | Benzyl Bromide | Et₃N | Dichloromethane | RT | 24 | ~80-90[1] |

Pathway 2: Reductive Amination

This one-pot reaction involves the formation of an iminium ion intermediate from 1-phenylpiperazine and benzaldehyde, which is then reduced in situ to the target amine. This method avoids the use of alkyl halides.

Experimental Protocol:

-

Dissolve 1-phenylpiperazine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[1]

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the final product.

Quantitative Data (Reductive Amination):

| Amine | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Phenylpiperazine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 24 | ~70-85[1] |

| 1-Phenylpiperazine | Benzaldehyde | NaBH₄ / Acetic Acid | Methanol | RT | 12 | ~65-80 |

Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This pathway can be employed to couple 1-benzylpiperazine with an aryl halide like bromobenzene.

Experimental Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

-

Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

-

Add 1-benzylpiperazine (1.2 eq) and the aryl halide (e.g., bromobenzene, 1.0 eq).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110°C and monitor its progress by GC-MS or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data (Buchwald-Hartwig Amination):

| Amine | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Benzylpiperazine | Bromobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12-24 | ~70-90 |

| 1-Benzylpiperazine | Chlorobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 12-24 | ~65-85 |

Conclusion

The synthesis of 1-benzyl-4-phenylpiperazine can be effectively achieved through several robust synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and the functional group tolerance required for more complex derivatives. N-alkylation offers a direct and often high-yielding route. Reductive amination provides a valuable alternative that avoids the use of alkyl halides. The Buchwald-Hartwig amination, while requiring more specialized reagents, offers broad substrate scope and is a powerful tool for C-N bond formation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the efficient and successful synthesis of this important chemical entity.

References

An Examination of the Pharmacological Profile of Phenylpiperazine Derivatives with a Focus on 1-Benzylpiperazine (BZP)

A Technical Overview for Researchers and Drug Development Professionals

Disclaimer: Due to a significant lack of publicly available scientific literature on the specific mechanism of action of 1-Benzyl-4-phenylpiperazine , this guide will focus on the well-characterized, closely related compound, 1-Benzylpiperazine (BZP) . The information presented herein should not be extrapolated to 1-Benzyl-4-phenylpiperazine without independent verification.

Introduction to Phenylpiperazine Derivatives

The piperazine derivatives are a broad class of synthetic compounds, many of which exhibit psychoactive properties.[1][2] These "designer drugs" are primarily known for their stimulant effects, which are mediated through the potentiation of central dopamine, serotonin, and noradrenaline neurotransmission.[1][2] Members of this class, such as 1-Benzylpiperazine (BZP), 1,3-trifluoromethylphenylpiperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP), have been identified as novel psychoactive substances.[1] While structurally similar to amphetamines, their potency is generally lower.[2][3] The toxicity of these compounds is primarily linked to their sympathomimetic effects, leading to symptoms such as palpitations, agitation, anxiety, and in severe cases, seizures and hyperthermia.[1]

The Mechanism of Action of 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a synthetic stimulant that has been sold as a recreational drug.[3] Its effects are comparable to those of amphetamine, though it is less potent.[4] The primary mechanism of action of BZP involves the modulation of monoamine neurotransmitters in the brain.

Monoamine Transporter Activity

BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release of these neurotransmitters from presynaptic neurons and, to a lesser extent, the inhibition of their reuptake.[4][5] This results in an increased concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to its stimulant effects.[2] BZP shows a greater effect on dopamine release compared to other monoamines.[2]

Receptor Agonism

In addition to its effects on monoamine transporters, BZP also acts as a non-selective agonist at a variety of serotonin receptors.[4][6] This interaction with serotonergic pathways contributes to its overall pharmacological profile.

Quantitative Pharmacological Data for 1-Benzylpiperazine (BZP)

The following table summarizes the available quantitative data for the interaction of BZP with monoamine transporters.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 | [4] |

| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 | [4] |

| Serotonin Transporter (SERT) | Neurotransmitter Release | EC50 | 6050 | [4] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol provides a generalized method for determining the binding affinity of a compound to a specific receptor, based on methodologies described for related piperazine derivatives.[7][8]

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a piperazine derivative) for a specific receptor (e.g., a serotonin or dopamine receptor).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor (e.g., [³H]-pentazocine for σ1 receptors).[8]

-

Test compound (1-Benzylpiperazine or other derivatives).

-

Non-specific binding control (a high concentration of a known ligand, e.g., haloperidol).[8]

-

Assay buffer (e.g., 50 mmol/L Tris-HCl, pH 7.4).[7]

-

Scintillation fluid.

-

Scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a reaction tube, add the cell membranes, the radioligand at a concentration close to its dissociation constant (Kd), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action of 1-Benzylpiperazine (BZP)

The following diagrams illustrate the key molecular interactions and pathways involved in the mechanism of action of BZP.

Caption: Molecular mechanism of 1-Benzylpiperazine (BZP) at the synapse.

Caption: Workflow for a radioligand binding assay.

Conclusion

While a detailed pharmacological profile of 1-Benzyl-4-phenylpiperazine remains elusive in the current scientific literature, the study of its close analogue, 1-Benzylpiperazine (BZP), provides a foundational understanding of how this class of compounds may interact with neuronal systems. The primary mechanism of BZP is the enhancement of dopaminergic, noradrenergic, and serotonergic neurotransmission through interaction with their respective transporters. Further research is required to specifically elucidate the mechanism of action of 1-Benzyl-4-phenylpiperazine and to determine its unique pharmacological properties.

References

- 1. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-4-phenylpiperazine | C17H20N2 | CID 511484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aablocks.com [aablocks.com]

- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piberaline - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Benzyl-4-phenylpiperazine Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Pharmacological Activity, and Therapeutic Applications

The 1-benzyl-4-phenylpiperazine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and potential therapeutic uses of 1-benzyl-4-phenylpiperazine derivatives for researchers, scientists, and drug development professionals. We delve into their interactions with key biological targets, including sigma receptors, histone deacetylase 6 (HDAC6), and acetylcholinesterase (AChE), presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Therapeutic Targets and Pharmacological Activity

Derivatives of the 1-benzyl-4-phenylpiperazine core have been investigated for their potential to modulate various biological targets implicated in a range of diseases, from neurodegenerative disorders to cancer. The following sections summarize the quantitative data on their activity against key targets.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 (σ1) subtype, are implicated in numerous neurological and psychiatric conditions.[1] Several 1-benzylpiperazine derivatives have been synthesized and evaluated for their affinity and selectivity for sigma receptors.

Table 1: Sigma Receptor (σR) Binding Affinities of Benzylpiperazine Derivatives [2]

| Compound | R | Linker (n) | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

| 13 | 4-OCH₃ | 1 | 2.5 ± 0.3 | 178 ± 15 | 71 |

| 14 | 4-OCH₃ | 2 | 1.8 ± 0.2 | 456 ± 38 | 253 |

| 15 | 4-OCH₃ | 3 | 1.6 ± 0.1 | 1418 ± 120 | 886 |

| 16 | 4-OCH₃ | 4 | 3.2 ± 0.4 | 987 ± 85 | 308 |

| 20 | 4-OCH₃ | - | 4.5 ± 0.5 | 654 ± 55 | 145 |

| 21 | H | 1 | 5.1 ± 0.6 | 432 ± 37 | 85 |

| 22 | H | 2 | 3.9 ± 0.4 | 789 ± 67 | 202 |

| 24 | 4-OH | 1 | 6.8 ± 0.7 | 423 ± 36 | 62 |

| Haloperidol | - | - | 3.4 ± 0.3 | 18.5 ± 1.5 | 5.4 |

Kᵢ values are expressed as mean ± SD of three independent experiments.[2]

Notably, compound 15 demonstrated the highest affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and a significant improvement in selectivity over the σ₂ receptor compared to the lead compound.[2]

Histone Deacetylase 6 (HDAC6) Inhibitors

Inhibition of histone deacetylase 6 (HDAC6) is a promising therapeutic strategy for neurodegenerative diseases.[3] A series of benzylpiperazine derivatives have been designed and synthesized as CNS-penetrant and selective HDAC6 inhibitors.

Table 2: Structure-Activity Relationship of Benzylpiperazine Derivatives as HDAC6 Inhibitors [3]

| Compound | R | n | HDAC6 IC₅₀ (µM) | HDAC1 IC₅₀ (µM) (Selectivity) | HDAC4 IC₅₀ (µM) (Selectivity) | hERG IC₅₀ (µM) |

| 1 (KH-259) | Me | 1 | 0.26 ± 0.24 | 6.7 ± 0.5 (26) | 7.9 ± 0.8 (30) | >100 |

| 2 | Ph | 1 | 0.11 ± 0.013 | 4.4 ± 0.21 (40) | 4.4 ± 0.57 (40) | 0.66 ± 0.08 |

| 3 | Ph | 2 | 0.33 ± 0.056 | 4.8 ± 0.16 (15) | 3.0 ± 0.29 (9) | - |

| 4 | Ph | 3 | 0.58 ± 0.035 | 3.8 ± 0.23 (7) | 1.9 ± 0.14 (3) | - |

| 5 | Ph | 4 | 0.43 ± 0.043 | 5.5 ± 0.23 (13) | 5.0 ± 0.52 (12) | - |

| 8 | H | 1 | 0.26 ± 0.028 | 10.4 ± 1.3 (40) | 9.2 ± 0.37 (35) | 73.1 ± 12.1 |

Data are expressed as the mean ± SD (n = 3). Selectivity is the ratio of IC₅₀ values for HDAC1 or HDAC4 over HDAC6.[3]

The study identified compound 1 (KH-259) as an isozyme-selective and CNS-penetrant HDAC6 inhibitor with a favorable safety profile, showing significantly reduced hERG inhibition.[3]

Acetylcholinesterase (AChE) Inhibitors

Targeting acetylcholinesterase is a key strategy in the symptomatic treatment of Alzheimer's disease. Research into 1-benzylpiperidine derivatives, structurally related to the 1-benzyl-4-phenylpiperazine core, has yielded potent AChE inhibitors.

Table 3: Anti-AChE Activity of 1-Benzylpiperidine Derivatives [4][5]

| Compound | R | IC₅₀ (nM) | Selectivity (AChE/BuChE) |

| 19 | 4-(benzoylamino)phthalimido | 1.2 | ~34,700 |

| 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino | 0.56 | 18,000 |

| 13e (E2020) | (5,6-dimethoxy-1-oxoindan-2-yl)methyl | 5.7 | 1,250 |

Compound 21 was identified as one of the most potent inhibitors of acetylcholinesterase with an IC₅₀ of 0.56 nM and excellent selectivity over butyrylcholinesterase (BuChE).[5]

Key Signaling Pathways

The therapeutic effects of 1-benzyl-4-phenylpiperazine derivatives are often mediated through their interaction with key neurotransmitter systems, such as the dopaminergic and serotonergic pathways.

Caption: Simplified Dopamine Signaling Pathway.

Dopamine receptors are G protein-coupled receptors (GPCRs) that are prominent in the central nervous system.[6] D1-like receptors (D1 and D5) are coupled to Gαs/olf and stimulate adenylyl cyclase, leading to increased cAMP levels.[7][8] D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase.[7][8]

Caption: Simplified Serotonin Signaling Pathways.

Serotonin (5-HT) receptors are a diverse group of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel).[9] 5-HT1A receptors are typically coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. 5-HT2A receptors are coupled to Gαq, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-benzyl-4-phenylpiperazine derivatives and related compounds.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptors

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the σ₁ receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

1. Materials:

-

Receptor Source: Guinea pig liver membranes, which express high levels of σ₁ receptors.

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[2]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

-

Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Filtration Apparatus: 96-well harvester with glass fiber filters.

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C.

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM), and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro HDAC6 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against HDAC6.

1. Materials:

-

Enzyme: Recombinant human HDAC6.

-

Substrate: Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine linked to a quenched fluorophore).

-

Developer Solution.

-

Assay Buffer.

-

Positive Control Inhibitor: A known HDAC6 inhibitor (e.g., Tubastatin A).

-

Test Compounds: Serially diluted.

-

96-well black microplate.

-

Fluorescence plate reader.

2. Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC6 enzyme. Include wells for a no-enzyme control, a vehicle control (no inhibitor), and a positive control inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 37°C to allow the compounds to interact with the enzyme.

-

Initiation of Reaction: Add the fluorogenic HDAC6 substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for approximately 15 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of AChE activity.

1. Materials:

-

Enzyme: Acetylcholinesterase (e.g., from electric eel).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Positive Control Inhibitor: A known AChE inhibitor (e.g., Donepezil).

-

Test Compounds: Serially diluted.

-

96-well clear microplate.

-

Absorbance microplate reader.

2. Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the AChE solution. Include wells for a blank (no enzyme), a negative control (no inhibitor), and a positive control.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiation of Reaction: Add the substrate (ATCI) and the chromogen (DTNB) to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 5-10 minutes) to determine the reaction rate.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound compared to the negative control. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The 1-benzyl-4-phenylpiperazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and selective activity against a range of important biological targets, highlighting their potential for the treatment of complex CNS disorders. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a valuable resource for researchers and drug development professionals working to advance new therapies based on this versatile chemical framework. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial in translating their preclinical promise into clinical success.

References

- 1. Sigma Receptors [sigmaaldrich.com]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Neuropharmacology of 1-Benzyl-4-phenylpiperazine Analogs: An In-depth Technical Guide

Disclaimer: Direct early-stage research on the neuropharmacology of 1-Benzyl-4-phenylpiperazine is limited in publicly available scientific literature. This guide provides an in-depth overview of the neuropharmacology of its close structural analogs, primarily 1-benzylpiperazine (BZP) and various N-phenylpiperazine derivatives. The data and experimental protocols presented herein are derived from studies on these analogs and should be interpreted as a predictive guide for the potential neuropharmacological profile of 1-Benzyl-4-phenylpiperazine.

This technical guide is intended for researchers, scientists, and drug development professionals, summarizing the current understanding of the mechanism of action, receptor binding affinities, and experimental methodologies relevant to this class of compounds.

Core Neuropharmacology: Mechanism of Action

Derivatives of benzylpiperazine and phenylpiperazine are known to primarily act as modulators of monoaminergic systems in the central nervous system (CNS). Their effects are largely attributed to their interactions with dopamine and serotonin receptors and transporters.[1][2]

1-benzylpiperazine (BZP) exhibits a complex mechanism of action, functioning as a releaser of dopamine and norepinephrine, and to a lesser extent, serotonin, by acting on their respective transporters (DAT, NET, and SERT).[2][3] This action increases the extracellular concentrations of these neurotransmitters, leading to stimulant effects. BZP is also a non-selective agonist at various serotonin receptors.[3]

N-phenylpiperazine derivatives, on the other hand, often display direct receptor binding activity.[4][5][6] Depending on the substitutions on the phenyl ring and the piperazine nitrogen, these compounds can act as agonists, partial agonists, or antagonists at dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, 5-HT7, etc.) receptor subtypes.[7][8] Many N-phenylpiperazine analogs have been investigated for their potential as antipsychotics, antidepressants, and treatments for neurodegenerative diseases due to their ability to selectively target specific receptor subtypes.[5][6]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the receptor binding affinities (Ki, in nM) of selected 1-benzylpiperazine and N-phenylpiperazine analogs for various CNS receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of N-Phenylpiperazine Analogs at Dopamine Receptors

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity | Reference |

| Analog 1 (Compound 6a) | >1500 | 0.2 | ~7500-fold | [9] |

| Analog 2 (LS-3-134) | ~30 | 0.2 | >150-fold | [9] |

| Analog 3 (WW-III-55) | >1600 | 20 | >800-fold | [6] |

| Aripiprazole (reference) | - | - | - | [5] |

| Haloperidol (reference) | - | - | - | [5] |

Table 2: Binding Affinities of N-Phenylpiperazine Analogs at Serotonin Receptors

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| Analog 4 (Compound 24) | 4 | >100 | - | [8] |

| Analog 5 (Compound 7a) | 14.3 | - | - | [10] |

| Analog 6 (Compound 6a) | 199 | - | - | [10] |

| 8-OH-DPAT (reference) | - | - | - | [6] |

Experimental Protocols

Radioligand Binding Assay for CNS Receptors

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., 1-Benzyl-4-phenylpiperazine or its analogs) for a specific CNS receptor.[11][12][13]

1. Materials:

-

Cell Membranes: HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

-

Assay Buffer: Typically a Tris-HCl buffer (50 mM, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Test Compound: The compound to be evaluated, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding.

-

Filtration Apparatus: A 96-well cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

2. Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes expressing the receptor of interest on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of an unlabeled competitor).

-

Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Figure 1: Simplified Dopaminergic Synapse Signaling Pathway.

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Figure 3: Logical Relationship in SAR for Phenylpiperazine Analogs.

References

- 1. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 8. 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. brieflands.com [brieflands.com]

The Pivotal Role of the Benzyl Group: A Deep Dive into the Structure-Activity Relationship of 1-Benzyl-4-phenylpiperazine Derivatives

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-benzyl-4-phenylpiperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these compounds. The strategic manipulation of the 1-benzyl and 4-phenyl moieties has yielded a diverse array of pharmacologically active agents targeting a range of biological systems, from central nervous system (CNS) receptors to cancer cells.

Core Structure and Synthetic Strategy

The 1-benzyl-4-phenylpiperazine core provides a versatile template for medicinal chemists. The synthesis of these derivatives typically involves the N-alkylation of a 4-phenylpiperazine precursor with a substituted benzyl halide or a related electrophile. Alternatively, coupling reactions between a 1-benzylpiperazine and a substituted phenyl boronic acid or halide can be employed. The flexibility of these synthetic routes allows for systematic modifications at both the benzyl and phenyl rings, as well as the piperazine core itself, enabling a thorough exploration of the SAR.

1-Benzyl-4-phenylpiperazine: A Versatile Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-phenylpiperazine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the design of a diverse array of centrally acting agents. Its inherent structural features, combining a benzyl moiety and a phenylpiperazine pharmacophore, allow for systematic modifications to achieve desired potency and selectivity at various biological targets. This technical guide provides a comprehensive overview of the 1-benzyl-4-phenylpiperazine scaffold, detailing its synthesis, structure-activity relationships (SAR), and its application in the development of ligands for key neurological targets, with a particular focus on sigma receptors and monoamine transporters.

Introduction to the 1-Benzyl-4-phenylpiperazine Scaffold

The 1-benzyl-4-phenylpiperazine moiety is a recognized pharmacophore with significant psychoactive properties. Derivatives of this scaffold are known to interact with a range of central nervous system (CNS) targets, including dopamine, serotonin, and norepinephrine transporters, as well as various G-protein coupled receptors (GPCRs) and the sigma receptor family. The versatility of this scaffold stems from the ability to readily modify both the benzyl and phenyl rings, as well as the piperazine core, allowing for the fine-tuning of pharmacological activity. This adaptability has made it an attractive starting point for the development of novel therapeutics for a variety of neurological and psychiatric disorders.

Synthesis of the 1-Benzyl-4-phenylpiperazine Core

The synthesis of the 1-benzyl-4-phenylpiperazine scaffold can be achieved through several established synthetic routes. A common and straightforward method involves the N-alkylation of piperazine with benzyl chloride.

General Synthetic Workflow

The overall process for synthesizing and evaluating a library of 1-benzyl-4-phenylpiperazine derivatives typically follows a structured workflow from initial synthesis to biological characterization.

General workflow for the synthesis and screening of a 1-benzyl-4-phenylpiperazine library.

Detailed Experimental Protocol: Synthesis of 1-Benzylpiperazine

This protocol describes a well-established method for the synthesis of the parent 1-benzylpiperazine.[1]

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Benzyl chloride (freshly distilled)

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

5N Sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Dry benzene

Procedure:

-

In a 250-mL Erlenmeyer flask, warm a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol in a water bath at 65°C.

-

Dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in the warm solution with swirling.[1]

-

While maintaining the temperature at 65°C, add 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride over 5 minutes with vigorous swirling or stirring. The formation of white needles should begin almost immediately.[1]

-

Continue stirring the solution at 65°C for an additional 25 minutes.

-

Cool the reaction mixture and then place it in an ice bath for approximately 30 minutes without stirring.

-

Collect the crystals of piperazine dihydrochloride monohydrate by suction filtration, wash them with three 10-ml portions of ice-cold absolute ethanol, and then dry.

-

Cool the combined filtrate and washings in an ice bath and treat with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.[1]

-

After thorough mixing, cool the solution for 10–15 minutes in an ice bath to precipitate the 1-benzylpiperazine dihydrochloride.

-

Collect the precipitated white plates by suction filtration, wash with dry benzene, and dry. The product melts at about 280°C with decomposition.[1]

-

To obtain the free base, dissolve the 1-benzylpiperazine dihydrochloride salt in 50 ml of water and make the solution alkaline (pH > 12) with approximately 60 ml of 5N sodium hydroxide.[1]

-

Extract the aqueous solution twelve times with 20-ml portions of chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain a pale-brown oil.

-

Purify the oil by distillation at reduced pressure. The pure 1-benzylpiperazine boils at 122–124°C/2.5 mm.[1]

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-benzyl-4-phenylpiperazine derivatives is highly dependent on the nature and position of substituents on both the benzyl and phenyl rings. These modifications influence the affinity and selectivity of the compounds for their biological targets.

Substitutions on the Benzyl Ring

Modifications to the benzyl ring have a significant impact on the interaction with various receptors and transporters. For instance, in the context of sigma (σ) receptors, the presence and position of electron-donating or electron-withdrawing groups can modulate binding affinity and selectivity.

Substitutions on the Phenylpiperazine Moiety

The phenylpiperazine portion of the scaffold is a well-known pharmacophore for a variety of CNS targets, particularly serotonin and dopamine receptors. Substituents on this phenyl ring are critical for determining the receptor subtype selectivity. For example, methoxy or chloro substituents at the ortho or meta positions are common in ligands targeting serotonergic and dopaminergic systems.

Pharmacological Profile and Quantitative Data

Derivatives of the 1-benzyl-4-phenylpiperazine scaffold have been investigated for their activity at a range of biological targets. The following tables summarize the available quantitative data for selected derivatives, primarily focusing on their binding affinities for sigma receptors and monoamine transporters.

Sigma (σ) Receptor Binding Affinities

The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are attractive targets for the treatment of various CNS disorders, including neuropathic pain and neurodegenerative diseases. Several 1-benzyl-4-phenylpiperazine derivatives have shown high affinity and selectivity for these receptors.

| Compound | R Group on Benzyl Ring | R' Group on Phenyl Ring | σ₁ Ki (nM) | σ₂ Ki (nM) | σ₂/σ₁ Selectivity Ratio |

| Compound 8 (Lead) | 4-Methoxy | Phenyl | 2.1 | 907 | 432 |

| Compound 15 | 4-Methoxy | 3-Cyclohexylpropanoyl | 1.6 | 1417 | 886 |

| Compound 24 | 4-Hydroxymethyl | 5-Phenylpentanoyl | 3.9 | 1650 | 423 |

Data for compounds 8, 15, and 24 are from a study on benzylpiperazinyl derivatives as σ₁ receptor ligands.

Monoamine Transporter Affinities

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are key regulators of monoaminergic neurotransmission and are important targets for antidepressants and stimulants. While specific data for a broad range of 1-benzyl-4-phenylpiperazine derivatives at these transporters is limited in the public domain, the parent compound, benzylpiperazine (BZP), is known to interact with these transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Benzylpiperazine (BZP) | ~200-1000 | ~1000-5000 | ~100-500 |

Note: The Ki values for BZP can vary depending on the experimental conditions and are presented here as an approximate range based on available literature.

Key Signaling Pathways

The pharmacological effects of 1-benzyl-4-phenylpiperazine derivatives are mediated through their interaction with specific signaling pathways. The modulation of dopaminergic and serotonergic systems is of particular importance.

Dopaminergic Signaling Pathway

Interaction with the dopamine transporter (DAT) or dopamine receptors (e.g., D₂, D₃) can significantly alter dopaminergic neurotransmission. Inhibition of DAT by a 1-benzyl-4-phenylpiperazine derivative would lead to an increase in synaptic dopamine levels, potentiating downstream signaling.

References

Preliminary In-Vitro Studies of 1-Benzyl-4-phenylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in-vitro studies have been published specifically for 1-Benzyl-4-phenylpiperazine. The following guide is a synthesized overview based on the known pharmacology of structurally similar compounds, primarily N-benzylpiperazine (BZP) and other phenylpiperazine derivatives. The experimental data presented is hypothetical and intended for illustrative purposes, while the protocols and pathways are based on established methodologies for this class of compounds.

Introduction

1-Benzyl-4-phenylpiperazine is a derivative of piperazine, a class of compounds known for their diverse pharmacological activities, often targeting central nervous system receptors and transporters.[1] Structurally related compounds, such as N-benzylpiperazine (BZP), are known to act as stimulants, primarily through their interaction with dopaminergic and serotonergic systems.[2][3][4] This guide provides a comprehensive overview of potential preliminary in-vitro studies for 1-Benzyl-4-phenylpiperazine, including hypothesized data, detailed experimental protocols, and relevant signaling pathways.

Core Pharmacological Profile (Hypothesized)

Based on its structural similarity to other psychoactive piperazine derivatives, 1-Benzyl-4-phenylpiperazine is hypothesized to interact with monoamine transporters and various G-protein coupled receptors (GPCRs).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key in-vitro assays.

Table 1: Receptor Binding Affinity (Ki in nM)

| Target | [³H]-Ligand | Hypothetical Ki (nM) |

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 150 |

| Serotonin Transporter (SERT) | [³H]-Citalopram | 650 |

| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | 800 |

| Serotonin Receptor 5-HT₂ₐ | [³H]-Ketanserin | 250 |

| Serotonin Receptor 5-HT₂꜀ | [³H]-Mesulergine | 400 |

| Sigma-1 Receptor (σ₁) | [³H]-Pentazocine | 85 |

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀ in nM)

| Transporter | [³H]-Substrate | Hypothetical IC₅₀ (nM) |

| Dopamine Transporter (DAT) | [³H]-Dopamine | 200 |

| Serotonin Transporter (SERT) | [³H]-Serotonin | 900 |

| Norepinephrine Transporter (NET) | [³H]-Norepinephrine | 1200 |

Table 3: Functional Activity (EC₅₀/IC₅₀ in nM)

| Assay | Target | Response | Hypothetical Value (nM) |

| Monoamine Release | DAT | EC₅₀ | 175 |

| Monoamine Release | NET | EC₅₀ | 62 |

| Monoamine Release | SERT | EC₅₀ | 6050 |

| Calcium Mobilization | 5-HT₂ₐ | EC₅₀ (Agonist) | 500 |

| cAMP Production | D₂ Receptor | IC₅₀ (Antagonist) | >1000 |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[5][6]

Objective: To determine the equilibrium dissociation constant (Ki) of 1-Benzyl-4-phenylpiperazine at various CNS targets.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the target receptor (e.g., HEK-293 cells) or homogenized brain tissue (e.g., rat striatum for DAT) are lysed in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[7]

-

Protein concentration is determined using a standard method like the BCA assay.[7]

-

-

Competitive Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (1-Benzyl-4-phenylpiperazine) are added to compete with the radioligand for binding sites.[5]

-

The mixture is incubated to reach equilibrium (e.g., 60 minutes at room temperature).[7]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.[7]

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake Assays

These assays measure the functional ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[9][10]

Objective: To determine the potency (IC₅₀) of 1-Benzyl-4-phenylpiperazine to inhibit dopamine, serotonin, and norepinephrine uptake.

Methodology:

-

Cell Culture:

-

HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to near confluency in 96-well plates.[9]

-

-

Uptake Inhibition Assay:

-

Cells are washed with a Krebs-HEPES buffer.

-

Cells are pre-incubated with increasing concentrations of 1-Benzyl-4-phenylpiperazine or a reference inhibitor for a short period (e.g., 10 minutes).[10]

-

A fixed concentration of the respective radiolabeled substrate ([³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) is added to initiate the uptake reaction.[9]

-

The uptake is allowed to proceed for a defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed to release the internalized radiolabeled substrate.

-

-

Quantification and Analysis:

-

The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., GBR 12909 for DAT).

-

IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action and experimental workflows for 1-Benzyl-4-phenylpiperazine.

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion

References

- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. revvity.com [revvity.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 1-Benzyl-4-phenylpiperazine

Introduction

1-Benzyl-4-phenylpiperazine is a derivative of piperazine, a class of compounds with a wide range of pharmacological activities. Due to its structural similarity to other psychoactive piperazines, there is a need for reliable analytical methods for its identification and quantification in various samples, including pharmaceutical preparations and research materials. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds, offering high resolution and sensitivity. This application note describes a reversed-phase HPLC (RP-HPLC) method for the analytical detection of 1-Benzyl-4-phenylpiperazine.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. In this case, a gradient elution with a mixture of acetonitrile and water, acidified with formic acid, is employed. The 1-Benzyl-4-phenylpiperazine is separated from other components in the sample based on its hydrophobicity. Detection is achieved using a UV detector, as the aromatic rings in the molecule absorb UV light.

Data Presentation

The following table summarizes typical HPLC conditions for the analysis of 1-Benzyl-4-phenylpiperazine and structurally related compounds, which form the basis for the recommended protocol.

| Parameter | Condition 1 (Adapted for 1-Benzyl-4-phenylpiperazine) | Condition 2 (for a related compound)[1] | Condition 3 (for 1-Benzylpiperazine)[2][3] |

| HPLC System | Standard HPLC with UV Detector | HPLC with UV Detector | LC-ESI-MS |

| Column | X-Bridge C18, 150 x 4.6 mm, 5 µm | Symmetry C18, 75 x 4.6 mm, 3.5 µm | Synergi Polar-RP C18, 150 x 2.0 mm, 4 µm[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water[3] |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile[3] |

| Gradient | 20% B to 98% B over 7 min | 50% B to 98% B over 3.5 min | 15% B to 60% B over 2.5 min[3] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min[3] |

| Column Temp. | 35°C | Not Specified | 35°C[3] |

| Detection | UV at 210 nm and 254 nm | UV at 210.4 nm | ESI-MS[3] |

| Injection Vol. | 10 µL | Not Specified | 1 µL[3] |

| Retention Time | ~10.9 min (expected)[1] | 5.0 min | 1.073 min (for BZP)[3] |

Experimental Protocol

This protocol provides a detailed methodology for the analytical detection of 1-Benzyl-4-phenylpiperazine by HPLC.

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC vials.

-

X-Bridge C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

-

1-Benzyl-4-phenylpiperazine reference standard.

-

Acetonitrile (HPLC grade).

-

Formic acid (ACS grade).

-

Deionized water (18.2 MΩ·cm).

2. Preparation of Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and make up to the mark with deionized water.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Benzyl-4-phenylpiperazine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

-

Accurately weigh the sample containing 1-Benzyl-4-phenylpiperazine.

-

Dissolve the sample in a known volume of acetonitrile.

-

Vortex or sonicate the sample to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

-

Column: X-Bridge C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)

-

Gradient Program:

-

0.0 min: 80% A, 20% B

-

2.0 min: 80% A, 20% B

-

9.0 min: 2% A, 98% B

-

16.0 min: 2% A, 98% B

-

17.0 min: 80% A, 20% B

-

20.0 min: 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 210 nm and 254 nm

-

Injection Volume: 10 µL

5. Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (acetonitrile) to ensure a clean baseline.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the 1-Benzyl-4-phenylpiperazine peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of 1-Benzyl-4-phenylpiperazine in the sample using the calibration curve.

Visualizations

Caption: HPLC analytical workflow for 1-Benzyl-4-phenylpiperazine.

Caption: Schematic of the HPLC system components.

References

Application Note and Protocol for the Quantification of 1-Benzyl-4-phenylpiperazine using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-Benzyl-4-phenylpiperazine (BPP) in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is adapted from established protocols for related piperazine derivatives and is designed to provide a robust and reliable framework for researchers in pharmaceutical development, forensic science, and toxicology. This application note includes a comprehensive experimental protocol, a summary of key quantitative parameters, and a visual representation of the analytical workflow.

Introduction

1-Benzyl-4-phenylpiperazine is a disubstituted piperazine derivative. Accurate and precise quantification of this and related compounds is crucial for various fields, including drug development, pharmacokinetic studies, and the monitoring of designer drugs. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This protocol outlines a GC-MS method for the quantification of 1-Benzyl-4-phenylpiperazine, leveraging the known gas chromatographic behavior and mass spectrometric fragmentation of similar piperazine compounds.

Experimental Protocol

This protocol is a comprehensive guide for the quantification of 1-Benzyl-4-phenylpiperazine.

Materials and Reagents

-

1-Benzyl-4-phenylpiperazine (analytical standard)

-

Internal Standard (IS): 1-Benzylpiperazine-d7 (Bzp-d7) or a structurally similar compound with a distinct mass spectrum.

-

Methanol (HPLC or GC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

0.1 M Phosphate Buffer (pH 7.4)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution of BPP (1 mg/mL): Accurately weigh 10 mg of 1-Benzyl-4-phenylpiperazine and dissolve it in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Bzp-d7) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations of, for example, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate weighing of the BPP standard.

Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of the sample (e.g., in a buffer solution), add a known amount of the internal standard working solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 7.4).

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer (bottom layer) to a clean tube.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol. The sample is now ready for GC-MS analysis.

GC-MS Parameters

-

Inlet:

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Inlet Temperature: 280°C

-

-

Oven Temperature Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer:

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the BPP to the peak area of the internal standard against the concentration of the BPP standards.

-

Quantification: Determine the concentration of BPP in the samples by interpolating the peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of 1-Benzyl-4-phenylpiperazine. The mass-to-charge ratios are based on the predicted fragmentation pattern of the molecule, drawing parallels with the known fragmentation of N-benzyl-phenylpiperazine. The molecular weight of 1-Benzyl-4-phenylpiperazine is 252.35 g/mol .[1]

| Parameter | Value | Reference / Justification |

| Analyte | 1-Benzyl-4-phenylpiperazine | - |

| Molecular Weight | 252.35 g/mol | [1] |

| Internal Standard | 1-Benzylpiperazine-d7 (Bzp-d7) | Structurally similar, deuterated |